APOBEC3A and APOBEC3G Inhibition: Weak Activity Defines Utility as Negative Control or Scaffold
The target compound exhibits weak inhibitory activity against the DNA-editing enzymes APOBEC3A and APOBEC3G, with IC50 values >99 µM in both assays [1]. This stands in contrast to structurally related pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives, such as the 7-(1,5-dimethylpyrazol-4-yl) analog (BDBM91537), which also displays an IC50 of 99 µM against APOBEC3G under identical assay conditions [2]. The low potency of both compounds suggests that the 2-carboxylic acid scaffold may be generally suboptimal for APOBEC inhibition, positioning these molecules as useful negative controls or starting points for SAR-guided optimization rather than as potent tool compounds.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >9.90E+4 nM (>99 µM) |
| Comparator Or Baseline | 7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: 9.90E+4 nM (99 µM) |
| Quantified Difference | No significant difference; both compounds exhibit weak activity (>99 µM) |
| Conditions | APOBEC3A and APOBEC3G deaminase inhibition assays; T=25°C (APOBEC3A) and 2°C (APOBEC3G); data curated by Sanford-Burnham Center for Chemical Genomics from PubChem BioAssays AID 624089 and 624087 [1][2] |
Why This Matters
This quantitative inactivity defines the compound's role as a negative control or a baseline scaffold for SAR studies, enabling researchers to attribute observed biological effects to specific structural modifications rather than inherent scaffold activity.
- [1] BindingDB. BDBM91534: 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. IC50 >9.90E+4 nM against APOBEC3A and APOBEC3G. View Source
- [2] BindingDB. BDBM91537: 7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. IC50 9.90E+4 nM against APOBEC3G. View Source
